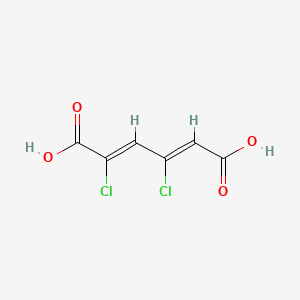
2,4-Dichloromuconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloromuconic acid is a dichloromuconic acid.
Aplicaciones Científicas De Investigación
Environmental and Toxicological Research
Global Trends in 2,4-D Research : A scientometric review highlighted the rapid advancement in research on the toxicology and mutagenicity of 2,4-Dichlorophenoxyacetic acid (a related compound), with a focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones (Zuanazzi et al., 2020).
Binding to Liver Mitochondrial Protein : In vivo and in vitro studies demonstrate that 2,4-D can bind covalently to a specific protein in rat liver mitochondria, potentially related to alterations in mitochondrial function (Di Paolo et al., 2001).
Microbial Degradation
- Metabolism by Aspergillus niger : Research from 1964 shows that Aspergillus niger can degrade 2,4-Dichlorophenoxyacetic acid, indicating microbial pathways for the degradation of this compound (Faulkner & Woodcock, 1964).
Plant Metabolism
- Radioactive 2,4-D in Bean Plants : A study on the metabolism of radioactive 2,4-D in etiolated bean plants explored the impact of sugars and other chemicals on the translocation and metabolism of 2,4-D (Jaworski et al., 1955).
Water Pollution and Remediation
Removal from Polluted Water Sources : A qualitative review summarizes various methods for removing 2,4-D from contaminated aqueous systems, highlighting the challenges and efficiency levels of these methods (EvyAliceAbigail et al., 2017).
Electro-Biological Degradation : The degradation of 2,4-D in different systems, including electro-biological, was studied, revealing the kinetics and mechanisms involved (Jingli Zhang et al., 2013).
Molecular Action as an Herbicide
- Mode of Action : Insight into the molecular action mode of 2,4-D as an herbicide, focusing on physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Phytoremediation
- Enhancement by Bacterial Endophytes : A study describes the use of bacterial endophytes to enhance the phytoremediation of 2,4-D, demonstrating the benefits in terms of increased removal efficiency and reduced toxic residue levels in plants (Germaine et al., 2006).
Propiedades
Número CAS |
72945-11-0 |
|---|---|
Fórmula molecular |
C6H4Cl2O4 |
Peso molecular |
211 g/mol |
Nombre IUPAC |
(2Z,4Z)-2,4-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-2-,4-1- |
Clave InChI |
FHXOPKKNGKBBKG-QEFWFIIXSA-N |
SMILES isomérico |
C(=C(/C=C(/C(=O)O)\Cl)\Cl)\C(=O)O |
SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
SMILES canónico |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide](/img/structure/B1239477.png)


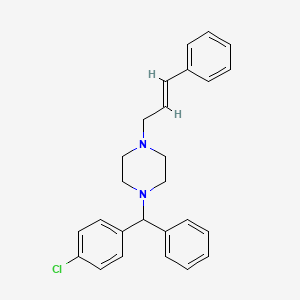
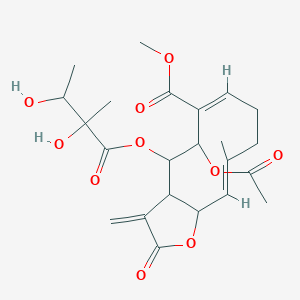
![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)
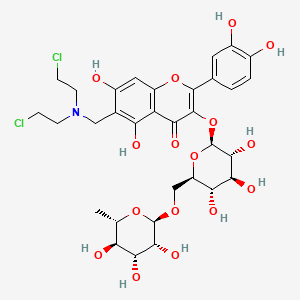
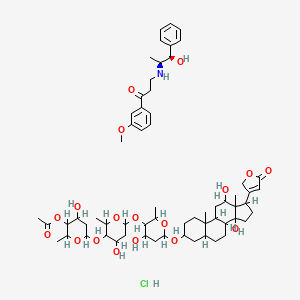
![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)
![2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1239491.png)
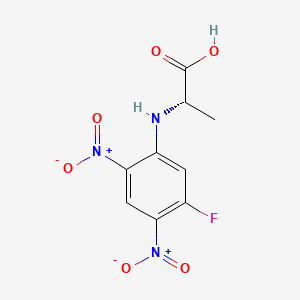
![(2R,3S)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B1239495.png)
![N-methyl-N-[4-[(Z)-2-quinolin-4-ylethenyl]phenyl]nitrous amide](/img/structure/B1239497.png)
![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)